5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

LC-MS identification analytical chemistry quality control

Procurement managers and medicinal chemists face reproducibility risks from analog interchange due to lipophilicity and salt-form differences in dihydrobenzofuran scaffolds. This racemic 5-methyl derivative (CAS 669-44-3) solves that: - Quantified ΔLogP +0.25 vs. unsubstituted core (target LogP 1.34), optimal for CNS programs - Solid HCl salt vs. liquid free base: room-temp shipping, standard 2-8°C storage, eliminates cold-chain logistics - ≥95% purity with full HPLC/NMR/LC-MS documentation; exact mass 185.0607417 Da for LC-MS method development

Molecular Formula C9H12ClNO
Molecular Weight 185.65
CAS No. 669-44-3
Cat. No. B2951111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
CAS669-44-3
Molecular FormulaC9H12ClNO
Molecular Weight185.65
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC2N.Cl
InChIInChI=1S/C9H11NO.ClH/c1-6-2-3-9-7(4-6)8(10)5-11-9;/h2-4,8H,5,10H2,1H3;1H
InChIKeyBFNJYWVYKODUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Physicochemical and Structural Baseline


5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS 669-44-3) is a synthetic, racemic benzofuran derivative featuring a methyl substituent at the 5-position and a primary amine at the 3-position, stabilized as the hydrochloride salt [1]. The compound has a molecular formula of C₉H₁₂ClNO, a molecular weight of 185.65 g/mol, and an exact mass of 185.0607417 Da [1]. It serves as a versatile small-molecule scaffold and intermediate for medicinal chemistry, particularly in the synthesis of central nervous system (CNS)-targeted compounds . The dihydrobenzofuran core is a conformationally restricted bioisostere of aromatic methoxy groups found in numerous pharmacologically active structures, making substitution pattern and salt form critical determinants of biological and physicochemical behavior [2]. This guide provides quantitative, comparator-based evidence to support selection of this specific compound over its closest structural analogs.

Scaffold Dihydrobenzofuran core for CNS-targeted medicinal chemistry
Bioisostere Conformationally restricted methoxy bioisostere in pharmacologically active structures
Racemic Racemic compound supports chiral resolution and enantioselective synthesis development

Consequences of Positional Isomerism, Salt Form, and Substituent Identity


Compounds within the 2,3-dihydrobenzofuran-3-amine class cannot be interchanged without altering key procurement-relevant properties. The 5-methyl substitution of the target compound imparts a calculated LogP of 1.34, representing a quantifiable increase in lipophilicity of ΔLogP ≈ 0.25 compared to the unsubstituted 2,3-dihydro-1-benzofuran-3-amine hydrochloride (consensus LogP 1.09) . This difference significantly impacts aqueous solubility, membrane permeability, and chromatographic retention, directly affecting both synthetic utility and biological assay design. Furthermore, the hydrochloride salt form provides a 2-hydrogen-bond-donor count and solid physical state with defined 2–8 °C storage requirements, which is mechanistically distinct from the liquid free base that typically demands −20 °C storage under inert atmosphere . The 5-methyl vs. 6-methyl positional isomerism also introduces divergent steric and electronic environments at the amine-bearing C3 position, which can alter diastereoselectivity in amide coupling and chiral resolution steps. These physicochemical distinctions are not cosmetic—they have direct, measurable consequences for experimental reproducibility, storage logistics, and downstream synthetic outcomes. The quantitative evidence below details exactly where the target compound differs from its closest analogs.

Lipophilicity Shift 5-Methyl substitution increases LogP by ~0.25 vs. unsubstituted analog, which may alter permeability, solubility, and chromatographic retention in assay workflows.
Salt Form & Storage HCl salt (2–8°C, solid, HBD 2) vs. free base (−20°C, liquid, HBD 1) creates divergent solubility and storage logistics that can affect experimental reproducibility.
Positional Isomerism 5-Methyl vs. 6-methyl substitution may lead to different steric/electronic environments at C3, potentially impacting diastereoselectivity in coupling reactions.

Quantitative Comparator Evidence for Procurement


Exact Mass Shift for Unambiguous LC-MS Identification

The target compound has an exact mass of 185.0607417 Da, which differs from the unsubstituted 2,3-dihydro-1-benzofuran-3-amine hydrochloride (exact mass 171.0450916 Da) by Δm/z = 14.0156501 Da—precisely the mass of a methylene (CH₂) group [1][2]. This 14 Da mass shift is analytically decisive: in LC-MS workflows, the baseline separation of these two compounds in full-scan MS is unambiguous, eliminating the risk of false co-identification. For laboratories managing compound libraries containing multiple dihydrobenzofuran-3-amine analogs, this exact mass difference serves as a definitive spectroscopic fingerprint.

Exact Mass Shift
Head-to-head
Δm/z = +14.0157 Da Target 185.0607 vs. unsubstituted 171.0451 Da
Supports unambiguous LC-MS identity verification, eliminating co-identification risk with unsubstituted analogs.
Exact mass from molecular formula; verified via PubChem and vendor data.
LC-MS identification analytical chemistry quality control

Lipophilicity Gain Compared to Unsubstituted Analog

The target compound has a calculated LogP of 1.343 (as reported by Fluorochem), while the consensus LogP of the unsubstituted 2,3-dihydro-1-benzofuran-3-amine hydrochloride is 1.09 (averaged across iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods on Bidepharm) . This yields a ΔLogP of approximately +0.25. An increase of 0.25 log units corresponds to a roughly 1.78-fold increase in the octanol/water partition coefficient, indicating measurably enhanced membrane permeability. For medicinal chemistry campaigns that rely on passive diffusion (e.g., CNS-targeted programs), this lipophilicity difference can shift the effective permeability (P_app) by a factor of ~1.5–2× in PAMPA or Caco-2 models, altering compound prioritization [1].

Lipophilicity Gain
Head-to-head
ΔLogP ≈ +0.25 (1.78×) Target LogP 1.34 vs. consensus 1.09
Reported lipophilicity increase may shift passive permeability in CNS assay models; supports permeability screening context.
Computed LogP; comparator multi-method average. Data to verify experimentally.
lipophilicity drug-likeness partition coefficient

Salt Form Advantage in Hydrogen Bond Donor Count and Solubility

The hydrochloride salt of 5-methyl-2,3-dihydro-1-benzofuran-3-amine has a hydrogen bond donor (HBD) count of 2 (one from the protonated amine N–H and one from the HCl counterion interaction), whereas the free base (CAS 825-27-4) has an HBD count of 1 [1][2]. This additional HBD capability is structurally significant: for every 1-unit increase in HBD count, aqueous solubility typically increases by 0.5–1.0 log unit according to well-established solubility–descriptor relationships [3]. The practical consequence is that the HCl salt exhibits an estimated aqueous solubility of 1.18 mg/mL (6.85 mM) for the unsubstituted analog in the class, compared with substantially lower values for the free base (typically <0.1 mg/mL for neutral benzofuran amines, though no specific measurement exists for the 5-methyl free base) . The solid physical state of the HCl salt (versus liquid for the free base) also eliminates volatility-related handling losses during weighing and transfer, improving gravimetric accuracy in parallel synthesis and assay preparation.

HBD Count & Solubility
Class-level
HBD 2 (HCl salt) vs. 1 (free base) Solid salt vs. liquid; class-level solubility improvement ~1 log unit
Higher HBD count and solid state may facilitate aqueous solubility and handling, reducing co-solvent needs in assay preparation.
Solubility estimate from unsubstituted analog HCl salt (1.18 mg/mL). Class-level inference; verify experimentally.
aqueous solubility salt screening formulation

Storage Temperature Requirement: HCl Salt vs. Free Base

The target HCl salt requires storage at 2–8 °C in a sealed, dry container, with shipping permissible at room temperature . In contrast, the free base (CAS 825-27-4) requires storage under inert atmosphere at −20 °C in a freezer . This represents a ΔT_storage of approximately 22–28 °C. Accelerated stability studies on amine hydrochlorides indicate that a 10 °C reduction in storage temperature approximately doubles the shelf life (Q₁₀ ≈ 2), meaning the −20 °C requirement of the free base corresponds to an estimated 4–8-fold increase in degradation rate if stored at 2–8 °C instead [1]. The HCl salt's compatibility with standard laboratory refrigeration (2–8 °C) eliminates the need for dedicated −20 °C freezer space—a meaningful logistics consideration for medium-to-high-throughput compound management facilities.

Storage Temperature
Head-to-head
2–8°C (HCl salt) vs. −20°C (free base) ΔT ≈ 22–28°C; estimated 4–8× degradation rate difference
Milder 2–8°C storage reduces freezer infrastructure needs; reported stability advantage supports compound management logistics.
Q₁₀ ≈ 2 assumption for amine degradation; actual stability may vary.
storage stability laboratory logistics compound management

TAAR5 Selectivity Baseline as a Negative Control

The free base form of the target compound (CHEMBL4540322) was evaluated for agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells via BRET-based cAMP accumulation assay, yielding an EC₅₀ > 10,000 nM [1]. At the class level, 2,3-dihydrobenzofuran-3-amine derivatives have been profiled against serotonin receptors (5-HT₂A, 5-HT₂C), monoamine transporters (hSERT), and MAO isoforms, with potencies ranging from low nanomolar (e.g., 5-chloro-2,3-dihydrobenzofuran-4-amine: IC₅₀ = 2 nM at MAO-B) to micromolar [2]. Against this backdrop, the >10,000 nM EC₅₀ at TAAR5 indicates negligible activation of this receptor subtype. While this is a negative result, it serves a practical purpose: laboratories conducting phenotypic screening or target engagement assays can use this compound as a validated TAAR5-inactive negative control, reducing false-positive rates when profiling other dihydrobenzofuran-3-amine analogs against trace amine receptors.

TAAR5 Selectivity Baseline
Class-level
EC₅₀ > 10,000 nM (free base) vs. low nanomolar at other aminergic targets
Reported TAAR5 inactivity supports use as negative control in trace amine receptor screening panels.
Mouse TAAR5 in HEK293 cAMP assay; class-level inference for other species.
selectivity profiling off-target screening trace amine receptor

Application Scenarios Based on Quantitative Differentiation


CNS Lead Optimization with Defined Selectivity Baseline

The target compound's LogP of 1.34 (ΔLogP ≈ +0.25 vs. unsubstituted analog) places it within the optimal lipophilicity range for CNS drug candidates (LogP 1–3), providing a favorable starting point for lead optimization programs targeting serotonin, dopamine, or trace amine receptors . The validated >10,000 nM EC₅₀ at TAAR5 allows researchers to use this scaffold as a negative control for trace amine receptor counterscreening, accelerating SAR triage when synthesizing focused libraries of 5-substituted dihydrobenzofuran-3-amines [1]. The solid HCl salt form with defined 2–8 °C storage also supports automated compound management workflows typical of medium-to-high-throughput medicinal chemistry groups.

LC-MS Reference Standard for Compound Library QC

The exact mass of 185.0607417 Da, with a clean +14.0157 Da shift relative to the unsubstituted analog, makes this compound an ideal reference standard for developing LC-MS methods that must baseline-resolve multiple dihydrobenzofuran-3-amine positional isomers or substituent variants [2]. Quality control laboratories managing compound libraries can use the target compound as a mass calibration standard and as a positive identification control in routine LC-MS purity checks (purity ≥95% with available NMR, HPLC, and LC-MS documentation) . The room-temperature shipping compatibility further reduces cold-chain logistics costs for reference standard distribution.

Physicochemical Probe for Solubility and Stability Studies

The HCl salt's HBD count of 2 (vs. 1 for the free base) and estimated aqueous solubility of approximately 1–2 mg/mL (class-level inference from unsubstituted analog: 1.18 mg/mL) position this compound as a useful physicochemical probe for studying salt-form effects on solubility, dissolution rate, and chemical stability in amine-containing heterocyclic series . The 2–8 °C storage requirement (vs. −20 °C for the free base) also provides a practical experimental system for comparative forced-degradation studies, where the impact of storage temperature on primary amine oxidation kinetics can be quantitatively assessed under controlled conditions .

Chiral Resolution Method Development Substrate

The racemic nature of the target compound (undefined stereocenter count: 1) combined with its 5-methyl substitution provides a well-defined substrate for developing and benchmarking chiral resolution methods (e.g., chiral HPLC, diastereomeric salt resolution, enzymatic kinetic resolution) [3]. The distinct LogP and chromatographic retention profile of the 5-methyl isomer versus the 6-methyl and unsubstituted analogs allows for systematic optimization of chiral stationary phase selectivity, making this compound a valuable method development tool for laboratories establishing enantioselective synthesis platforms for benzofuran-based drug candidates.

Application
Selection Property
Validation Focus
CNS Lead Optimization
Lipophilicity within reported CNS candidate range (LogP 1–3); TAAR5-inactive baseline
Receptor selectivity profiling and permeability assay confirmation
LC-MS Reference Standard
Characteristic exact mass shift from unsubstituted analog
Baseline resolution and identity verification in LC-MS library QC
Physicochemical Probe
HCl salt with increased HBD count vs free base; divergent storage requirement
Comparative solubility, dissolution, and forced-degradation studies
Chiral Resolution Development
Racemic 5-methyl benzofuran scaffold with distinct substitution pattern
Enantiomeric separation optimization and chiral purity assessment
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